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molecular formula C11H16S B8755456 4-(1,1-Dimethylpropyl)-benzenethiol CAS No. 2396-69-2

4-(1,1-Dimethylpropyl)-benzenethiol

Cat. No. B8755456
M. Wt: 180.31 g/mol
InChI Key: YJUFLNZGJQSNRI-UHFFFAOYSA-N
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Patent
US07994163B2

Procedure details

Reflux a mixture of 1-dimethylcarbamoylthio-4-(1,1-dimethyl-propyl)-benzene (520 mg, 2.1 mmol) and K2CO3 (1.28 g, 9.3 mmol) in methanol (40 mL) for 6 h. Cool to room temperature and concentrate in vacuo. Suspend the residue in water and acidify to pH 1 with 1M aqueous HCl. Extract the aqueous phase with EtOAc (3×40 mL). Dry the combined organic extracts over MgSO4, filter and concentrate in vacuo. Purify the crude mixture by chromatography on silica gel eluting with hexane/EtOAc (1:0 to 97:3) to obtain the title compound (100 mg, 26%).
Name
1-dimethylcarbamoylthio-4-(1,1-dimethyl-propyl)-benzene
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
CN(C)C([S:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH3:16])([CH3:15])[CH2:13][CH3:14])=[CH:8][CH:7]=1)=O.C([O-])([O-])=O.[K+].[K+]>CO>[CH3:16][C:12]([C:9]1[CH:8]=[CH:7][C:6]([SH:5])=[CH:11][CH:10]=1)([CH3:15])[CH2:13][CH3:14] |f:1.2.3|

Inputs

Step One
Name
1-dimethylcarbamoylthio-4-(1,1-dimethyl-propyl)-benzene
Quantity
520 mg
Type
reactant
Smiles
CN(C(=O)SC1=CC=C(C=C1)C(CC)(C)C)C
Name
Quantity
1.28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase with EtOAc (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the crude mixture by chromatography on silica gel eluting with hexane/EtOAc (1:0 to 97:3)

Outcomes

Product
Name
Type
product
Smiles
CC(CC)(C)C1=CC=C(C=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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